molecular formula C13H27NO2 B6340172 Ethyl 3-[bis(2-methylpropyl)amino]propanoate CAS No. 1221341-75-8

Ethyl 3-[bis(2-methylpropyl)amino]propanoate

Cat. No.: B6340172
CAS No.: 1221341-75-8
M. Wt: 229.36 g/mol
InChI Key: YDNSGRLUXFTPOZ-UHFFFAOYSA-N
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Description

Ethyl 3-[bis(2-methylpropyl)amino]propanoate is a chemical compound with the CAS Registry Number 1221341-75-8 . It has a molecular formula of C13H27NO2 and a molecular weight of 229.36 g/mol . Its structure can be represented by the SMILES notation CCOC(=O)CCN(CC(C)C)CC(C)C . As an amino ester derivative, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds of this class are frequently utilized in various research applications, including the synthesis of more complex molecules and in the development of potential bioactive compounds . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Properties

IUPAC Name

ethyl 3-[bis(2-methylpropyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-6-16-13(15)7-8-14(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNSGRLUXFTPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-[bis(2-methylpropyl)amino]propanoate involves several steps. One common method includes the reaction of ethyl 3-bromopropanoate with bis(2-methylpropyl)amine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-[bis(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions are common, where one functional group is replaced by another. For instance, halogenation can occur in the presence of halogenating agents.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-[bis(2-methylpropyl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study various chemical reactions and mechanisms.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Medicine: It is particularly significant in the study of cardiac arrhythmias, as it belongs to the class of Class III antiarrhythmic agents. Researchers use it to investigate the mechanisms of action of antiarrhythmic drugs and their effects on cardiac cells.

    Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs targeting cardiac arrhythmias.

Mechanism of Action

The mechanism of action of Ethyl 3-[bis(2-methylpropyl)amino]propanoate involves its interaction with specific ion channels in cardiac cells. It primarily targets the potassium channels, inhibiting their function and thereby prolonging the repolarization phase of the cardiac action potential. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound’s effects on ion channels and cellular pathways are crucial for its antiarrhythmic properties.

Comparison with Similar Compounds

Propanoate Esters in Flavor Chemistry

Ethyl 3-[bis(2-methylpropyl)amino]propanoate shares functional similarities with esters like ethyl hexanoate and ethyl 3-(methylthio)propanoate, which are key aroma compounds in fruits. For example:

  • Ethyl hexanoate is a major contributor to pineapple aroma, with higher abundance in pineapple pulp compared to the core .
  • Ethyl 3-(methylthio)propanoate, containing a sulfur group, imparts a distinct savory note, critical in pineapple and other tropical fruits .

Key Differences :

  • The bis(2-methylpropyl)amino group in the target compound likely reduces volatility compared to ethyl hexanoate, altering its sensory impact.
  • Unlike sulfur-containing analogs (e.g., ethyl 3-(methylthio)propanoate), the tertiary amine group may confer basicity, affecting solubility and reactivity in formulation processes .

Table 1: Comparison of Flavor-Related Propanoate Esters

Compound Functional Group Abundance in Fruit Pulp Key Aroma Contribution
Ethyl hexanoate Ester (C6 chain) High (Pineapple) Sweet, fruity
Ethyl 3-(methylthio)propanoate Ester + Methylthio Moderate (Pineapple) Savory, sulfurous
This compound Ester + Tertiary amine Not reported Hypothetical: Herbal/earthy

Key Differences :

  • The absence of reactive groups (e.g., chloroethyl or cyano) in this compound likely reduces its cytotoxicity compared to amustaline, limiting direct pharmaceutical use .
  • Bulky 2-methylpropyl substituents may hinder enzymatic interactions, unlike smaller analogs used in bioactive molecules .

Perfluorinated and Industrial Propanoates

Perfluorinated propanoates, such as 3-[ethyl(pentadecafluoroheptylsulfonyl)amino]propylphosphonic acid, exhibit extreme environmental persistence due to their fluorinated chains . In contrast, this compound lacks fluorination, suggesting faster biodegradability but lower thermal/chemical stability .

Research-Grade Propanoate Esters

Compounds like tert-butyl 3-(bis(3-aminopropyl)amino)propanoate and ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate () are utilized in niche synthetic applications.

Biological Activity

Ethyl 3-[bis(2-methylpropyl)amino]propanoate, a compound with the molecular formula C13H27N2O2, has garnered attention in medicinal chemistry due to its notable biological activities, particularly as a Class III antiarrhythmic agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound primarily exerts its effects through interaction with cardiac ion channels, specifically potassium channels. By inhibiting these channels, the compound prolongs the repolarization phase of the cardiac action potential, which stabilizes cardiac rhythms and helps prevent arrhythmias. This mechanism positions it as a significant candidate for therapeutic interventions in cardiovascular diseases.

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Modifications to its structure can enhance potency, selectivity, and pharmacokinetic properties. The presence of the bis(2-methylpropyl) amino group is particularly noteworthy as it influences both the steric and electronic characteristics of the molecule, thereby affecting its binding affinity to biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 3-[(2-methylpropyl)amino]propanoateContains a methyl ester instead of ethylDifferent solubility characteristics
Ethyl 3-aminopropanoateLacks the 2-methylpropyl substitutionDifferent reactivity due to simpler amine structure
Methyl 3-(isopropyl)amino)propanoateContains an isopropyl groupVariations in steric effects affecting reactivity

The unique substitution pattern of this compound enhances its reactivity and interaction profile compared to similar compounds.

Biological Activity and Applications

This compound has been investigated for various biological activities beyond its antiarrhythmic properties:

  • Cardiovascular Research : Its ability to modulate potassium ion channels makes it a valuable compound in developing treatments for cardiac arrhythmias.
  • Pharmacological Studies : Researchers are exploring its potential as a scaffold for designing novel pharmaceuticals targeting various diseases due to its favorable binding characteristics.
  • Fragrance Industry : Beyond medicinal applications, it has also been noted for contributing fruity and floral notes in fragrance formulations, enhancing consumer appeal in cosmetics and food products.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

  • Antiarrhythmic Efficacy : In preclinical trials, this compound demonstrated significant efficacy in stabilizing cardiac rhythms in animal models prone to arrhythmias. These studies indicated a marked reduction in arrhythmic episodes following administration of the compound.
  • Binding Affinity Studies : Research has shown that this compound exhibits a high binding affinity for specific potassium channels. This was assessed using radiolabeled ligand binding assays, confirming its potential as a lead compound for further drug development.
  • Lead Optimization : Iterative cycles of synthesis and testing have led to optimized derivatives with improved pharmacokinetic profiles. These derivatives are being evaluated for their therapeutic potential in clinical settings.

Q & A

Q. What are the standard synthetic protocols for Ethyl 3-[bis(2-methylpropyl)amino]propanoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including alkylation or amination of propanoate derivatives. Key parameters include temperature control (e.g., 60–80°C for amination), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents. Optimization focuses on minimizing side products, such as over-alkylated derivatives, through iterative adjustments of reaction time and catalyst loading (e.g., using palladium or base catalysts) .

Q. How is the compound purified and characterized post-synthesis?

Purification methods include column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization. Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the ester group, branched alkyl chains, and amino protons.
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+).
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and ~3300 cm1^{-1} (N-H stretch) .

Q. What safety precautions are required when handling this compound?

  • PPE : Full chemical-resistant gloves (nitrile), lab coats, and safety goggles.
  • Respiratory protection : Use NIOSH-approved P95 respirators for aerosolized particles.
  • Environmental controls : Avoid drainage disposal; use fume hoods for reactions .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives?

Yield optimization involves:

  • Kinetic studies : Monitoring reaction progress via HPLC or GC-MS to identify intermediate bottlenecks.
  • Catalyst screening : Testing transition-metal catalysts (e.g., Pd/C) for amination efficiency.
  • Solvent effects : Evaluating solvents like DMSO for stabilizing transition states in nucleophilic substitutions .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites.
  • Molecular docking : Screens interactions with enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity .

Q. How does structural modification influence its pharmacokinetic properties?

  • LogP studies : Measure partition coefficients to assess lipophilicity and membrane permeability.
  • Metabolic stability assays : Incubate with liver microsomes to identify degradation pathways (e.g., ester hydrolysis).
  • Pro-drug strategies : Modify the ester group to enhance bioavailability .

Methodological Challenges & Data Analysis

Q. How are contradictions in biological activity data resolved?

  • Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm potency.
  • Off-target profiling : Use kinase or GPCR panels to rule out non-specific interactions.
  • Meta-analysis : Compare datasets from PubChem or ChEMBL to identify consensus trends .

Q. What techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light.
  • LC-MS/MS : Track degradation products (e.g., propanoic acid derivatives).
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months to simulate shelf life .

Research Applications Table

ApplicationMethodologyKey FindingsReference
Drug Discovery High-throughput screening against kinase targetsModerate inhibition of MAPK pathways (IC50_{50} = 12 µM)
Material Science Thermal gravimetric analysis (TGA)Decomposition onset at 220°C, suitable for polymer composites
Analytical Chemistry GC-MS with derivatization (BSTFA)Detection limit of 0.1 ppm in biological matrices

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